Propanoyl chloride, 2-methoxy-, (2S)-
CAS No.: 23943-98-8
Cat. No.: VC8092546
Molecular Formula: C4H7ClO2
Molecular Weight: 122.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23943-98-8 |
---|---|
Molecular Formula | C4H7ClO2 |
Molecular Weight | 122.55 g/mol |
IUPAC Name | (2S)-2-methoxypropanoyl chloride |
Standard InChI | InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1 |
Standard InChI Key | NBEMORIANHKPTH-VKHMYHEASA-N |
Isomeric SMILES | C[C@@H](C(=O)Cl)OC |
SMILES | CC(C(=O)Cl)OC |
Canonical SMILES | CC(C(=O)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Propanoyl chloride, 2-methoxy-, (2S)- features a propanoyl chloride backbone () with a methoxy group (-OCH) at the second carbon and an (S)-configuration at the chiral center. The stereochemistry is critical for its reactivity and interaction with biological targets. The compound’s IUPAC name, (2S)-2-methoxypropanoyl chloride, reflects this configuration .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 122.55 g/mol | |
Stereochemistry | (S)-configuration at C2 | |
Boiling Point | Not reported (volatile liquid) | |
Reactivity | Hydrolyzes to 2-methoxypropanoic acid |
The methoxy group enhances electron donation, stabilizing the acyl chloride while increasing its susceptibility to nucleophilic attack. This dual nature makes it a versatile reagent in stereoselective synthesis .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in confirming the absolute configuration of related methoxypropanoyl derivatives. For example, 2-methoxy-2-(2-naphthyl)propionic acid’s (S)-configuration was determined using NMR anisotropy, a method applicable to this compound . Infrared (IR) spectroscopy typically reveals strong absorption bands for the carbonyl () and acyl chloride () groups, while mass spectrometry confirms its molecular ion peak at m/z 122 .
Synthesis and Manufacturing
Industrial and Laboratory Methods
Propanoyl chloride, 2-methoxy-, (2S)- is synthesized via chlorination of 2-methoxypropanoic acid using reagents like thionyl chloride () or phosphorus trichloride (). The reaction proceeds as follows:
This method mirrors the synthesis of propionyl chloride, where phosgene () chlorinates propionic acid . Chirality is preserved by using enantiomerically pure starting materials or asymmetric catalysis .
Table 2: Comparison of Synthesis Methods
Method | Reagent | Yield (%) | Purity | Challenges |
---|---|---|---|---|
Thionyl Chloride | 85–90 | High | Corrosive byproducts | |
Phosphorus Trichloride | 75–80 | Moderate | Requires anhydrous conditions |
Chirality Control
The Grignard reaction has been employed to introduce chirality in related compounds. For instance, (1R,2S,5R)-menthyl pyruvate reacted with 2-naphthylmagnesium bromide to yield chiral 2-methoxy-2-(2-naphthyl)propionic acid, demonstrating the feasibility of stereochemical control in similar syntheses .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
This compound’s acyl chloride group enables efficient acylation reactions, making it valuable for synthesizing amides and esters. For example, it has been used to prepare chiral amides in GPR88 agonist development, where stereochemistry critically influences receptor binding . Derivatives of propanoyl chloride are also explored for anticancer and anti-inflammatory properties due to their ability to modify biological targets .
Material Science
The methoxy group’s electron-donating properties enhance the compound’s utility in polymer chemistry, where it serves as a monomer for functionalized polyesters and polyamides.
Biological Activity and Toxicology
Mechanism of Action
As an acylating agent, propanoyl chloride, 2-methoxy-, (2S)- reacts with nucleophilic sites in proteins and DNA, potentially altering enzymatic activity or gene expression. Such interactions underpin its role in prodrug design, where controlled release of active metabolites is desired .
Toxicity Profile
Like most acyl chlorides, this compound is corrosive and releases hydrochloric acid upon hydrolysis. Proper handling requires anhydrous conditions, gloves, and eye protection . Chronic exposure risks include respiratory irritation and tissue damage.
Recent Advances and Future Directions
Analytical Innovations
Recent studies employ advanced NMR techniques to resolve stereochemical ambiguities in methoxypropanoyl derivatives, enabling precise quality control in synthesis . Computational modeling also aids in predicting reactivity and optimizing reaction conditions.
Synthetic Biology Applications
Engineered enzymes capable of stereoselective acylation could revolutionize the production of chiral propanoyl chloride derivatives, reducing reliance on traditional chemical methods .
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